Etomoxir

Catalog No.
S527604
CAS No.
124083-20-1
M.F
C17H23ClO4
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etomoxir

CAS Number

124083-20-1

Product Name

Etomoxir

IUPAC Name

ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Molecular Formula

C17H23ClO4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1

InChI Key

DZLOHEOHWICNIL-QGZVFWFLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Etomoxir; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754; (R)-(+)-Etomoxir;

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Isomeric SMILES

CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

The exact mass of the compound R-(+)-Etomoxir is 326.1285 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etomoxir (CAS 124083-20-1), typically utilized as its active (R)-(+)-enantiomer or corresponding sodium salt, is a highly potent, irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT-1). By covalently binding to the catalytic site of CPT-1 after intracellular conversion to its coenzyme A ester, it effectively blocks the transport of long-chain fatty acids into the mitochondria, thereby halting fatty acid β-oxidation (FAO)[1]. In procurement and experimental design, Etomoxir is prioritized over reversible or broad-spectrum metabolic inhibitors because it provides a sustained, complete blockade of FAO. However, its utility depends heavily on enantiomeric purity and precise dosing, as the compound exhibits distinct off-target effects at high concentrations and in its racemic form[2].

Substituting enantiopure (R)-(+)-Etomoxir with generic CPT inhibitors or racemic mixtures compromises assay integrity. Reversible inhibitors like perhexiline lack selectivity, inhibiting both CPT-1 and CPT-2, which confounds the isolation of CPT-1-specific transport mechanisms[1]. Alternatives like oxfenicine are prodrugs that require complex in vivo activation, making them unsuitable for direct in vitro cellular assays. Furthermore, procuring racemic etomoxir introduces the inactive (S)-(-)-enantiomer, which fails to block CPT-1 but still actively inhibits fatty acid and cholesterol synthesis, creating severe off-target metabolic noise [2]. Consequently, utilizing pure (R)-(+)-Etomoxir is non-negotiable for reproducible, target-specific metabolic flux analysis.

Superior Potency and Target Specificity vs. Perhexiline

In comparative high-throughput CPT1a enzyme inhibition assays, Etomoxir demonstrates an IC50 of 123.9 nM, significantly outperforming the reversible inhibitor perhexiline, which typically requires low micromolar concentrations (e.g., 2,000–22,000 nM depending on the cell line) to achieve similar blockade [1]. Because Etomoxir acts irreversibly via its CoA ester, it provides a stable, long-lasting inhibition profile that reversible alternatives cannot match.

Evidence DimensionCPT1a Inhibition (IC50)
Target Compound DataEtomoxir (123.9 nM)
Comparator Or BaselinePerhexiline (2,000 - 22,000 nM)
Quantified Difference~16x to 170x greater potency for Etomoxir
ConditionsIn vitro CPT1a enzyme sensitivity assay

Allows researchers to achieve complete FAO blockade at nanomolar concentrations, minimizing the solvent toxicity and off-target effects associated with high-dose reversible inhibitors.

Critical Necessity of Enantiomeric Purity ((R) vs (S) Form)

The biological activity of Etomoxir is strictly stereospecific. The (R)-(+)-enantiomer successfully inhibits fatty acid oxidation in rat hepatocytes with an IC50 of approximately 2 µM, whereas the (S)-(-)-enantiomer is completely inactive at the CPT-1 target. Critically, the (S)-enantiomer still inhibits fatty acid and cholesterol synthesis to the same extent as the (R)-form[1]. Therefore, using a racemic mixture introduces a 50% impurity that actively disrupts broader lipid metabolism without contributing to the desired FAO blockade.

Evidence DimensionCPT-1 Inhibition and Lipid Synthesis Off-Target Effects
Target Compound Data(R)-(+)-Etomoxir (Active CPT-1 inhibitor; IC50 ~2 µM)
Comparator Or Baseline(S)-(-)-Etomoxir (Inactive at CPT-1; active lipid synthesis inhibitor)
Quantified Difference100% loss of CPT-1 target activity in the S-enantiomer, with retained off-target synthesis inhibition
ConditionsRat hepatocyte metabolic assays

Procuring strictly the (R)-(+)-enantiomer is mandatory to prevent the (S)-enantiomer from confounding lipid metabolism data through unwanted synthesis inhibition.

Concentration-Dependent Specificity and Complex I Avoidance

While Etomoxir is the gold standard for FAO inhibition, its specificity is highly concentration-dependent. At low concentrations (<10 µM), Etomoxir achieves >90% reduction in fatty acid oxidation without disrupting other mitochondrial functions. However, at high concentrations (e.g., 200 µM), it exhibits a severe off-target effect by directly inhibiting Complex I of the electron transport chain, leading to impaired mitochondrial coupling and severe oxidative stress[1]. This biphasic behavior dictates that highly pure Etomoxir must be procured to ensure accurate, low-dose formulation.

Evidence DimensionMitochondrial Electron Transport Chain Integrity
Target Compound DataLow-dose Etomoxir (<10 µM) (Maintains Complex I function, >90% FAO inhibition)
Comparator Or BaselineHigh-dose Etomoxir (200 µM) (Inhibits Complex I, impairs mitochondrial coupling)
Quantified DifferenceComplete loss of metabolic specificity at 200 µM
ConditionsCancer cell proliferation and mitochondrial lipidomic profiling

Buyers must source high-purity Etomoxir to enable precise, low-micromolar dosing, as over-concentration artificially suppresses cell proliferation via Complex I toxicity rather than FAO blockade.

In Vitro Extracellular Flux Analysis (Seahorse Assays)

Due to its irreversible binding and nanomolar potency, low-dose (R)-(+)-Etomoxir is the definitive chemical probe for quantifying the exact contribution of endogenous fatty acid oxidation to the basal oxygen consumption rate (OCR) in real-time metabolic assays [1].

Chemoresistance Reversal Modeling in Oncology

Etomoxir is utilized to block CPT1a-mediated lipid metabolism reprogramming in paclitaxel- and carboplatin-resistant tumor models. Its high specificity at low concentrations allows researchers to isolate the FAO pathway's role in multidrug resistance without triggering broad mitochondrial toxicity[2].

Cardiac Metabolic Reprogramming Studies

In cardiovascular research, Etomoxir is procured to force a metabolic switch from fatty acid oxidation to glycolysis in isolated cardiomyocytes. This irreversible blockade is critical for studying cell cycle reentry and cardiac regeneration post-myocardial infarction [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

326.1284869 Da

Monoisotopic Mass

326.1284869 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MSB3DD2XP6

MeSH Pharmacological Classification

Hypoglycemic Agents

Other CAS

124083-20-1

Wikipedia

Etomoxir

Dates

Last modified: 08-15-2023
1: Yao H, Gong J, Peterson AL, Lu X, Zhang P, Dennery PA. Fatty Acid Oxidation Protects Against Hyperoxia-Induced Endothelial Cell Apoptosis and Lung Injury in Neonatal Mice. Am J Respir Cell Mol Biol. 2018 Dec 20. doi: 10.1165/rcmb.2018-0335OC. [Epub ahead of print] PubMed PMID: 30571144.
2: Zhuang W, Lian G, Huang B, Du A, Gong J, Xiao G, Xu C, Wang H, Xie L. CPT1 regulates the proliferation of pulmonary artery smooth muscle cells through the AMPK-p53-p21 pathway in pulmonary arterial hypertension. Mol Cell Biochem. 2018 Dec 3. doi: 10.1007/s11010-018-3480-z. [Epub ahead of print] PubMed PMID: 30511343.
3: Xu A, Wang B, Fu J, Qin W, Yu T, Yang Z, Lu Q, Chen J, Chen Y, Wang H. Diet-induced hepatic steatosis activates Ras to promote hepatocarcinogenesis via CPT1α. Cancer Lett. 2019 Feb 1;442:40-52. doi: 10.1016/j.canlet.2018.10.024. Epub 2018 Oct 26. PubMed PMID: 30401637.

Explore Compound Types